5-Iodo-1,3-dimethyluracil

Thermodynamics Crystal Engineering Intermolecular Interactions

High-purity 5-Iodo-1,3-dimethyluracil is uniquely suited for crystal engineering and nucleoside analog synthesis due to its superior halogen bonding (XB) donor capability vs. its 5-fluoro analog. This labile C–I bond also enhances cross-coupling reaction yields, supporting efficient medicinal chemistry workflows.

Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol
CAS No. 40738-83-8
Cat. No. B1298446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,3-dimethyluracil
CAS40738-83-8
Molecular FormulaC6H7IN2O2
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)C)I
InChIInChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3
InChIKeyXUUVRIXNFFFPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1,3-dimethyluracil (CAS 40738-83-8): Sourcing Guide for Halogenated Pyrimidine Research


5-Iodo-1,3-dimethyluracil (5-IDMU) is a halogenated pyrimidine derivative characterized by the substitution of a hydrogen at the 5-position of the uracil ring with iodine and methyl groups at the 1- and 3-positions [1]. Its molecular formula is C6H7IN2O2, with a molecular weight of 266.04 g/mol and a reported melting point of 225 °C (decomposition) . The compound is typically supplied as a solid with 99% purity and is soluble in DMSO (10 mg/mL) . As a building block for nucleoside analog synthesis and a tool in halogen bonding studies, its procurement is driven by specific research needs in medicinal chemistry and materials science.

Why 5-Halo-1,3-dimethyluracil Analogs Cannot Be Simply Interchanged: A Procurement Perspective


The 5-halo-1,3-dimethyluracil series (F, Cl, Br, I) exhibits markedly divergent physicochemical behaviors despite their structural similarity. Notably, the polarizability of the halogen substituent directly influences the intermolecular interactions and thermodynamic properties [1]. For instance, while the 5-fluoro derivative lacks the capacity to act as a halogen bond (XB) donor, both the 5-bromo and 5-iodo derivatives can participate in XB interactions, which are increasingly recognized as critical design elements in crystal engineering and supramolecular chemistry [2]. Furthermore, the specific halogen dictates reactivity in cross-coupling reactions, with the iodo-derivative often providing superior leaving-group ability [3]. Therefore, substituting one analog for another risks compromising experimental outcomes in XB studies or synthetic yield in palladium-catalyzed reactions.

Quantitative Differentiation of 5-Iodo-1,3-dimethyluracil: Head-to-Head Data Against Closest Analogs


Sublimation Enthalpy Ranking: 5-Iodo-1,3-dimethyluracil Exhibits Highest Crystal Lattice Energy Among 5-Halo-1,3-dimethyluracils

The standard molar enthalpy of sublimation at 298 K (ΔcgH°(298 K)) for 5-iodo-1,3-dimethyluracil was determined to be 118.5 kJ·mol⁻¹, the highest in the series, compared to 98.1 kJ·mol⁻¹ for the 5-fluoro derivative and 113.4 kJ·mol⁻¹ for the 5-bromo derivative [1]. This trend follows the increasing polarizability of the halogen substituent (I > Br > F), and the difference is attributed to enhanced intermolecular interactions, including halogen bonding, in the crystal lattice [1].

Thermodynamics Crystal Engineering Intermolecular Interactions

Halogen Bond Donor Capability: 5-Iodo-1,3-dimethyluracil Enables XB Interactions Where 5-Fluoro Analog Fails

Crystallographic and computational analyses confirm that 5-iodo-1,3-dimethyluracil and 5-bromo-1,3-dimethyluracil can act as halogen bond (XB) donors, whereas 5-fluoro-1,3-dimethyluracil does not [1]. This is further supported by sublimation enthalpy differences that correlate with halogen bond strength [2]. The presence of the iodine atom facilitates directional XB interactions with electron-rich atoms (e.g., O, N, S), which are absent in the fluoro analog due to lower polarizability [1].

Supramolecular Chemistry Halogen Bonding Crystal Engineering

Palladium-Catalyzed Cross-Coupling Efficiency: 5-Iodo-1,3-dimethyluracil Provides Good Yields with Alkenylsilanes

In palladium-catalyzed cross-coupling reactions with alkenylfluorodimethylsilanes, 5-iodo-1,3-dimethyluracil afforded the corresponding cross-coupled products in good yield [1]. This reactivity contrasts with that of 5-chloro or 5-bromo analogs, which may require harsher conditions or provide lower yields due to the relative strength of the carbon-halogen bond (C–I bond is weaker and more labile than C–Br or C–Cl) [2]. The paper specifically highlights the utility of the iodo derivative for synthesizing 5-substituted pyrimidine nucleosides.

Organic Synthesis Cross-Coupling Nucleoside Analogs

Lack of Interference in [125I]IdUrd Uptake Assay: 5-Iodo-1,3-dimethyluracil Does Not Reproduce IdUrd's Effect, Distinguishing It from the Parent Nucleoside

In a study examining the uptake of [125I]iododeoxyuridine ([125I]IdUrd) in human glioblastoma xenografts, the unlabelled analog 5-iodo-1,3-dimethyluracil did not reproduce the increased uptake effect observed with unlabelled IdUrd [1]. While unlabelled IdUrd increased [125I]IdUrd uptake by 2- to 4.4-fold in vitro and 1.5- to 2.8-fold in vivo, 5-iodo-1,3-dimethyluracil had no effect [1]. This indicates that the dimethyluracil derivative does not compete with IdUrd for cellular uptake or metabolism, making it useful as a negative control or as a scaffold that avoids unwanted radio-sensitization effects.

Nuclear Medicine Radiobiology Glioblastoma Research

Vapor Pressure Trend: 5-Iodo-1,3-dimethyluracil Displays Lower Volatility Than Lighter Halogen Analogs, Informing Handling and Storage

Vapor pressure measurements by the Knudsen effusion method show a clear inverse relationship with molecular weight: 5-iodo-1,3-dimethyluracil exhibits the lowest vapor pressure among the 5-halo-1,3-dimethyluracil series (F, Br, I) [1]. This lower volatility translates to reduced evaporative loss during handling and storage, and it can be a significant factor in long-term material stability, particularly for high-purity solid reagents.

Physicochemical Properties Material Stability Vapor Pressure

Where 5-Iodo-1,3-dimethyluracil Excels: Evidence-Backed Application Scenarios


Supramolecular and Crystal Engineering Studies Requiring Halogen Bond Donors

Based on the confirmed ability of 5-iodo-1,3-dimethyluracil to act as a halogen bond (XB) donor, while its 5-fluoro analog cannot [1], this compound is uniquely suited for crystal engineering experiments aimed at exploiting directional XB interactions. The iodine atom's high polarizability enables the formation of robust supramolecular synthons, which can be used to tune crystal packing, stability, and material properties [2].

Synthesis of 5-Substituted Pyrimidine Nucleosides via Palladium-Catalyzed Cross-Coupling

5-Iodo-1,3-dimethyluracil is a preferred substrate for the synthesis of 5-alkenyl pyrimidine nucleosides via palladium-catalyzed cross-coupling with alkenylsilanes, providing good yields [1]. The labile C–I bond facilitates oxidative addition, making it a more reactive partner compared to bromo or chloro analogs. This efficiency supports streamlined synthetic routes in medicinal chemistry programs targeting antiviral or anticancer nucleoside agents.

Negative Control in [125I]IdUrd Uptake and Metabolism Assays

In radiobiological studies involving [125I]iododeoxyuridine ([125I]IdUrd), 5-iodo-1,3-dimethyluracil can be employed as a non-interfering control. Unlike unlabelled IdUrd, which significantly increases cellular uptake of the radiotracer, 5-iodo-1,3-dimethyluracil does not affect [125I]IdUrd uptake [1]. This property makes it valuable for dissecting mechanisms of IdUrd transport and metabolism without confounding experimental variables.

Thermodynamic Reference in Intermolecular Interaction Studies

With its highest sublimation enthalpy among the 5-halo-1,3-dimethyluracil series [1], this compound serves as a benchmark for quantifying the contribution of halogen bonding and van der Waals forces to crystal lattice energy. Researchers studying the thermodynamics of halogenated heterocycles can use this data to calibrate computational models or validate experimental measurements of intermolecular interactions.

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